1-Methoxybutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

144393-70-4 |

|---|---|

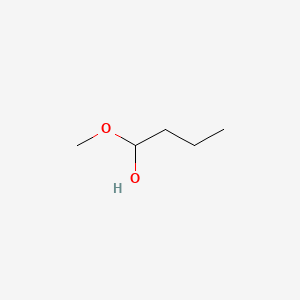

Molecular Formula |

C5H12O2 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

1-methoxybutan-1-ol |

InChI |

InChI=1S/C5H12O2/c1-3-4-5(6)7-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

APFRUMUZEFOCFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Asymmetric Synthesis of Chiral Methoxybutanol Isomers and Derivatives

The creation of specific chiral isomers of methoxybutanol and its related compounds is a significant area of research, primarily driven by the demand for enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

Catalytic Enantioselective Hydrogenation Approaches

Catalytic enantioselective hydrogenation is a powerful technique for producing chiral molecules. In the context of methoxybutanol derivatives, this approach is particularly relevant for the synthesis of chiral primary amines. dntb.gov.ua The direct asymmetric hydrogenation of imines, enamines, and their derivatives using transition metal catalysts has seen significant advancements. acs.org

One notable strategy involves the asymmetric hydrogenation of N-unprotected β-enamine esters. researchgate.net For instance, the synthesis of (S)-3-amino-4-methoxy-butan-1-ol has been achieved through the asymmetric catalytic hydrogenation of the primary, non-protected enamine of methyl 4-methoxy-3-oxo-butanoate. acs.org This reaction utilizes a Ruthenium-MeOBIPHEP catalyst and yields high enantiomeric excess (ee), which can be further enhanced through crystallization. acs.org

The development of new chiral phosphorus ligands and metal catalysts, including those based on iridium and rhodium, has expanded the scope and efficiency of these reactions. acs.orgkanto.co.jp For example, rhodium-catalyzed asymmetric hydrogenation of unprotected NH imines, assisted by a thiourea, has provided chiral amines with high yields and enantioselectivities. researchgate.net These methods represent a more direct and atom-economical route to chiral amines compared to traditional multi-step syntheses. acs.org

Reductive Amination Strategies for Chiral Methoxyamino-Butanols

Reductive amination is a cornerstone for the synthesis of chiral amines from carbonyl compounds. jocpr.com Direct asymmetric reductive amination (DARA) is particularly efficient as it combines the formation of an imine and its reduction in a single step, avoiding the need to isolate the intermediate. d-nb.info

A key example is the synthesis of (S)-3-amino-4-methoxy-butan-1-ol via the asymmetric catalytic reductive amination of methyl 4-methoxy-3-oxo-butanoate. acs.orgscite.ai This process uses a ruthenium catalyst with ammonium (B1175870) acetate (B1210297) and hydrogen, achieving initial enantiomeric excess values of 97-98%. acs.org The development of novel ruthenium catalysts, such as Ru(2-hydroxynicotinate)2{(R)-binap}, has been crucial for achieving high stability and enantioselectivity. acs.org The choice of the ammonium salt has also been found to significantly impact the enantioselectivity of the reaction. acs.org

Iridium-based catalysts have also proven effective for DARA. kanto.co.jpd-nb.info The use of chiral phosphoramidite (B1245037) ligands with an iridium precursor allows for the effective use of primary alkyl amines as nitrogen sources. d-nb.info These strategies offer a practical and efficient route to a wide range of chiral primary amines, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov

Enzymatic and Biocatalytic Routes to Methoxybutanol Enantiomers

Enzymatic and biocatalytic methods provide a sustainable and highly selective alternative for the synthesis of chiral methoxybutanol enantiomers and their derivatives. d-nb.info These methods often operate under mild conditions and can achieve very high levels of stereoselectivity.

Carbonyl reductases, particularly from microbial sources like Lactobacillus fermentum, are used for the asymmetric reduction of precursor ketones or esters to produce chiral amines with enantiomeric excess values often exceeding 98%. For example, the enzymatic reduction of a precursor ketone using alcohol dehydrogenases (ADHs) from sources like Lactobacillus brevis can yield chiral alcohols with high enantiopurity.

Cysteine-S-conjugate β-lyases are another class of enzymes that can catalyze the formation of sulfur-containing volatile compounds from cysteine conjugates of α,β-unsaturated aldehydes and ketones. d-nb.info Lipases are also widely employed for the kinetic resolution of chiral substrates, further highlighting the versatility of biocatalysis in producing enantiomerically pure compounds. d-nb.info

Development of Novel Catalytic Systems for Methoxybutanol Synthesis

The synthesis of methoxybutanol often relies on catalytic processes. Research in this area focuses on developing more efficient and selective catalysts, including both heterogeneous and homogeneous systems.

Heterogeneous Catalysis in Methoxybutanol Formation (e.g., Ni, Cu-Cr catalysts)

Heterogeneous catalysts are widely used in the industrial production of 3-methoxybutan-1-ol (B165606). The process typically involves a two-step hydrogenation route. First, crotonaldehyde (B89634) undergoes a base-catalyzed condensation with methanol (B129727) to form 3-methoxybutyraldehyde. This is followed by catalytic hydrogenation to yield 3-methoxybutan-1-ol.

Commonly employed heterogeneous catalysts for the hydrogenation step include nickel (Ni) and copper-chromium (Cu-Cr). These reactions are typically carried out at elevated pressures (10–30 bar) and temperatures (80–120°C) to achieve high yields and purity. The optimization of reaction conditions is crucial for maximizing the space-time yield and minimizing the formation of byproducts.

Table 1: Comparative Analysis of 3-Methoxybutan-1-ol Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Hydrogenation | Ni/Cu | 100–120 | 15–25 | 90–95 | >99 | High (industrial) |

| Epoxide Ring-Opening | H₂SO₄ | 60–80 | Ambient | 75–85 | 95–98 | Moderate |

| Iron-Catalyzed | Fe(OTf)₃ + NH₄Cl | 25–50 | Ambient | 80–90 | 90–95 | Low (lab-scale) |

This table is based on data for 3-methoxybutan-1-ol synthesis.

Lewis Acid Catalysis in Etherification Reactions

Lewis acid catalysis is a fundamental strategy in organic synthesis for activating substrates towards nucleophilic attack. wikipedia.org In the context of etherification, Lewis acids can facilitate the formation of ethers from alcohols. acs.org

Recent advancements have demonstrated the use of iron(III) triflate (Fe(OTf)₃) as an effective Lewis acid catalyst for the direct etherification of alcohols under mild conditions. While not explicitly detailed for 1-methoxybutan-1-ol in the provided sources, this methodology could potentially be applied to its synthesis from a butanol derivative and methanol. The addition of ammonium salts like NH₄Cl can enhance the catalyst's activity.

Another approach involves the acid-catalyzed ring-opening of epoxides. For instance, treatment with sulfuric acid in anhydrous methanol can lead to the formation of methoxy (B1213986) alcohols. The reaction rates are sensitive to the strength of the acid and the polarity of the solvent. Metal-organic frameworks (MOFs) like MIL-101(Cr) with Lewis acidic sites have also been explored for alcohol upgrading reactions, which can involve etherification as a side reaction. frontiersin.org

Green Chemistry Principles in Methoxybutanol Synthesis Design

The application of green chemistry principles to the synthesis of methoxybutanols aims to reduce the environmental impact of chemical processes. This involves the use of renewable feedstocks, less hazardous reagents, and energy-efficient catalytic systems.

Iron-catalyzed methods are a notable example of green chemistry in etherification, offering an eco-friendly alternative to traditional acid-catalyzed processes that can produce significant waste. Iron(III) triflate (Fe(OTf)₃), for instance, has been identified as a cheap, environmentally benign, and efficient catalyst for the direct etherification of alcohols. acs.orgacs.org The addition of ammonium salts can further enhance catalyst activity and suppress the formation of byproducts. While these iron-catalyzed methods have been explored for producing various unsymmetrical ethers, their specific application to this compound from butanol derivatives remains an area for further research. acs.org

Another key principle is the use of renewable feedstocks. The production of bio-butanol through the fermentation of biomass is a well-established industrial process. nih.gov This bio-based butanol can serve as a renewable starting material for the synthesis of methoxybutanol, aligning with the green chemistry goal of utilizing renewable resources. ieabioenergy.com

Hydrogenation routes for producing related compounds like 3-methoxybutan-1-ol are industrially significant and generate minimal waste, primarily water, which aligns with green chemistry principles. However, these processes often require high-pressure equipment.

Regioselective and Stereoselective Functionalization of Butanol Scaffolds

The functionalization of the butanol scaffold with a methoxy group requires precise control to achieve the desired isomer. Regioselectivity determines the position of the methoxy group, while stereoselectivity is crucial when chiral centers are present.

Selective Methoxylation Strategies

The synthesis of this compound, a hemiacetal, is typically achieved through the reaction of butanal (butyraldehyde) with methanol. This reaction involves the nucleophilic attack of the methanol oxygen on the carbonyl carbon of butanal. The process is generally catalyzed by either an acid or a base. This inherent reactivity provides a direct and regioselective route to the this compound structure.

For other methoxybutanol isomers, different strategies are required. Iron-catalyzed etherification represents a modern approach for creating C-O bonds. For example, the reaction of a secondary alcohol with a primary alcohol in the presence of an iron(III) catalyst can produce unsymmetrical ethers. acs.orgacs.org A study demonstrated that iron(III) triflate, with an ammonium chloride additive, effectively catalyzes the synthesis of unsymmetrical ethers from two different alcohols under mild conditions. acs.org

A comparison of methods for preparing 3-methoxybutan-1-ol highlights different approaches to methoxylation, including hydrogenation and epoxide ring-opening, each with distinct advantages and challenges in terms of yield, purity, and scalability.

Table 1: Comparative Analysis of Preparation Methods for 3-Methoxybutan-1-ol

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Hydrogenation | Ni/Cu | 100–120 | 15–25 | 90–95 | >99 | High |

| Epoxide Ring-Opening | H₂SO₄ | 60–80 | Ambient | 75–85 | 95–98 | Moderate |

| Iron-Catalyzed | Fe(OTf)₃ + NH₄Cl | 25–50 | Ambient | 80–90 | 90–95 | Low |

This table is adapted from research on 3-methoxybutan-1-ol and provides context for methoxybutanol synthesis strategies.

Derivatization of Hydroxyl Functionality

The hydroxyl group of a butanol scaffold is a versatile functional handle that can be derivatized for various purposes, such as protection during a multi-step synthesis or for analytical characterization. nih.gov Common derivatization reactions include esterification and silylation.

Esterification is frequently used to introduce a chromophore for HPLC analysis with UV detection. greyhoundchrom.com Reagents like benzoyl chloride and its derivatives (e.g., p-methoxybenzoyl chloride, p-nitrobenzoyl chloride) react with the hydroxyl group to form corresponding esters. greyhoundchrom.comnih.gov Another common reagent is dansyl chloride, which is used to label alcohols for fluorescent detection, offering high sensitivity. nih.gov

Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method for derivatizing hydroxyl groups. nih.gov This technique is often employed in gas chromatography/mass spectrometry (GC/MS) analysis to increase the volatility and thermal stability of the analyte. nih.gov

Table 2: Selected Derivatization Reagents for Hydroxyl Groups

| Reagent | Functional Group Introduced | Purpose/Detection Method |

|---|---|---|

| Benzoyl Chloride | Benzoate Ester | UV-Vis Spectroscopy, HPLC |

| p-Nitrobenzoyl chloride | p-Nitrobenzoate Ester | UV-Vis Spectroscopy, HPLC |

| Dansyl Chloride | Dansyl Ether | Fluorescence Detection, HPLC |

| BSTFA | Trimethylsilyl Ether | Gas Chromatography (GC), GC-MS |

This table summarizes common reagents for the derivatization of alcohol functionalities. nih.govgreyhoundchrom.comnih.gov

Flow Chemistry and Continuous Processing Approaches for Methoxybutanol Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, including enhanced safety, improved reaction control, and greater scalability. ansto.gov.au These benefits are highly relevant for the industrial production of chemicals like methoxybutanols.

In a continuous flow system, reactants are pumped through a reactor where they mix and react. This setup allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. ansto.gov.au The superior heat dissipation in flow reactors is particularly important for managing exothermic reactions, such as hydrogenation, which are common in chemical synthesis. Continuous-flow systems have been shown to improve throughput by 20–30% compared to batch reactors in some hydrogenation processes.

Furthermore, integrating continuous reactors with downstream processing steps, such as reactive distillation, can create a highly efficient production line. In the context of esterification, a related reaction, reactive distillation columns are used to simultaneously remove water and isolate the ester product, driving the reaction to achieve conversions greater than 95%. While specific examples for this compound are not detailed in the available literature, the principles and advantages of flow chemistry are broadly applicable and represent a promising approach for its large-scale and efficient synthesis. ansto.gov.au

Reaction Mechanisms and Kinetic Investigations of Methoxybutanol Transformations

Elucidation of Oxidation Pathways of Methoxybutanols

The oxidation of methoxybutanols can proceed through various mechanisms, largely dependent on the oxidant used and the reaction conditions. Key pathways investigated include hydride-transfer processes and metal-ion catalyzed reactions, with solvent effects providing deeper insight into the transition states.

The oxidation of non-vicinal methoxybutanols, such as 3-methoxybutan-1-ol (B165606), often proceeds via a hydride-transfer mechanism, a pathway common for monohydric alcohols. rsc.orgrsc.orgias.ac.inniscpr.res.inniscpr.res.in In these reactions, the oxidant abstracts a hydride ion (H⁻) from the carbon atom bearing the hydroxyl group.

Kinetic studies involving various N-halo reagents and polyhalide complexes have substantiated this mechanism. For instance, the oxidation of 3-methoxybutan-1-ol and other non-vicinal diols by reagents like sodium N-bromobenzenesulphonamide, ethyl N-chlorocarbamate, and tetrabutylammonium (B224687) tribromide results in the formation of the corresponding hydroxycarbonyl (B1239141) compounds. rsc.orgrsc.orgias.ac.inrsc.orgrsc.org The reaction kinetics typically show a first-order dependence with respect to both the oxidant and the alcohol. rsc.orgrsc.org

A defining characteristic of this mechanism is the transfer of a hydride ion from the alcohol to the oxidant, which is often the rate-determining step. This is supported by analyses of kinetic isotope effects and the influence of substituents on the reaction rate. niscpr.res.intsijournals.com For example, in the oxidation of diols by quinolinium bromochromate (QBC), a substantial primary kinetic isotope effect and a negative polar reaction constant suggest a transition state with carbocation character, consistent with a hydride-transfer mechanism. niscpr.res.in Similarly, studies with tetraethylammonium (B1195904) chlorochromate (TEACC) indicate that methoxybutanols behave like monohydric alcohols, undergoing oxidation through a hydride-transfer process. tsijournals.com

Metal ions in high oxidation states are effective catalysts for the oxidation of alcohols, including methoxybutanols. The kinetics and mechanisms of these reactions have been investigated using ions such as aquamanganese(III) and aquacerium(IV).

The oxidation of 3-methoxybutan-1-ol by aquamanganese(III) ions in an aqueous perchloric acid medium demonstrates a first-order dependence on both the concentration of Mn(III) and the substrate. researchgate.net The reaction rate is observed to decrease with increasing hydrogen ion concentration. Spectrometric data indicate the formation of a complex between the oxidant and the substrate, although this evidence alone is insufficient to definitively distinguish between an inner-sphere or outer-sphere mechanism. researchgate.net

In the case of oxidation by aquacerium(IV) ions in a perchlorate (B79767) solution, 3-methoxybutan-1-ol exhibits Michaelis-Menten kinetics. researchgate.netrsc.org This observation implies the formation of an intermediate complex between the Ce(IV) ion and the alcohol substrate prior to the rate-determining electron transfer step. Analysis of the equilibrium constants for complex formation and the rates of disproportionation of these intermediates suggests that 3-methoxybutan-1-ol acts as a unidentate ligand, binding to the cerium ion through its hydroxyl group. researchgate.netrsc.org The reaction rate is accelerated by increasing acidity. researchgate.netrsc.org

| Oxidant | Substrate | Key Kinetic Findings |

| Aquamanganese(III) | 3-Methoxybutan-1-ol | The reaction shows a first-order dependence on both [Mn(III)] and the substrate concentration. The rate decreases as [H⁺] increases. Spectrometric evidence points to the formation of a complex. researchgate.net |

| Aquacerium(IV) | 3-Methoxybutan-1-ol | Michaelis–Menten kinetics are observed, indicating the formation of an intermediate complex. The substrate is proposed to act as a unidentate ligand. The reaction rate is enhanced by increasing acidity. researchgate.netrsc.org |

Solvent isotope effect studies, which compare reaction rates in water (H₂O) to those in deuterium (B1214612) oxide (D₂O), provide valuable information about reaction mechanisms, particularly the role of proton transfer in the rate-determining step. For the oxidation of 3-methoxybutan-1-ol, the solvent isotope effect (k(H₂O)/k(D₂O)) varies significantly depending on the oxidizing agent.

The oxidation with sodium N-bromobenzenesulphonamide shows a solvent isotope effect of 0.42. rsc.orgrsc.org In contrast, reactions with ethyl N-chlorocarbamate exhibit a k(H₂O)/k(D₂O) value of 1.98. rsc.orgrsc.org The oxidation by tetrabutylammonium tribromide and benzyltrimethylammonium (B79724) chlorobromate yielded values of 1.02 and 1.01, respectively, indicating a negligible solvent isotope effect. ias.ac.inniscpr.res.in These varying results suggest differences in the transition state structures and the extent of solvent molecule involvement in the rate-limiting step for each specific oxidant system.

| Oxidizing Agent | Substrate | Solvent Isotope Effect (k(H₂O)/k(D₂O)) at specified temperature | Reference(s) |

| Sodium N-bromobenzenesulphonamide | 3-Methoxybutan-1-ol | 0.42 at 303 K | rsc.org, rsc.org |

| Ethyl N-chlorocarbamate | 3-Methoxybutan-1-ol | 1.98 at 303 K | rsc.org, rsc.org |

| Tetrabutylammonium tribromide | 3-Methoxybutan-1-ol | 1.02 at 288 K | ias.ac.in |

| Benzyltrimethylammonium chlorobromate | 3-Methoxybutan-1-ol | 1.01 at 288 K | niscpr.res.in |

Mechanistic Studies of Dehydration Reactions of Methoxybutanols

Dehydration is a fundamental reaction of alcohols, leading to the formation of either alkenes or ethers. The pathway taken is highly dependent on the catalyst and reaction conditions.

The catalytic dehydration of methoxybutanols has been investigated using various solid acid catalysts. Cerium dioxide (CeO₂) has been shown to be an effective catalyst for the dehydration of alcohols. atamanchemicals.com In studies using 3-methoxybutan-1-ol as a model compound, CeO₂ facilitates an intramolecular dehydration (elimination) reaction. atamanchemicals.comchemicalbook.com This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, leading to the formation of an alkene. Specifically, the dehydration of 3-methoxybutan-1-ol over a CeO₂ catalyst yields 3-methoxy-1-butene. The mechanism is believed to involve the adsorption of the alcohol onto the catalyst surface, followed by a surface-catalyzed elimination of a water molecule.

The dehydration of alcohols like methoxybutanols can proceed through two distinct pathways: intramolecular and intermolecular. quora.com

Intramolecular dehydration involves the elimination of a water molecule from a single alcohol molecule, resulting in the formation of an alkene. quora.comdoubtnut.com This is an elimination reaction. As seen with CeO₂ catalysts, 3-methoxybutan-1-ol undergoes intramolecular dehydration to form 3-methoxy-1-butene. This pathway is generally favored by higher temperatures and the use of specific catalysts that promote elimination. quora.com

Intermolecular dehydration involves the reaction of two alcohol molecules to form an ether, with the elimination of one water molecule. quora.comquora.com This is a condensation reaction. While specific studies on the intermolecular dehydration of 1-methoxybutan-1-ol are not detailed in the provided context, the general principle suggests that under different conditions, such as lower temperatures and catalysis by a protic acid like sulfuric acid, the formation of a diether (e.g., 1,1'-oxybis(1-methoxybutane)) could be favored. quora.com

The competition between these two pathways is a critical aspect of controlling the reaction products in alcohol dehydration synthesis.

Nucleophilic Substitution and Esterification Mechanisms

The transformation of methoxybutanols via nucleophilic substitution is a cornerstone of their synthetic utility. The specific mechanism of these reactions is highly dependent on the isomeric structure of the methoxybutanol. For the compound this compound, its structure as a hemiacetal dictates a unique reaction pathway compared to its isomers.

Nucleophilic substitution at the C1 position of this compound, such as in acid-catalyzed etherification or esterification, proceeds through the formation of a resonance-stabilized oxocarbenium ion. wikipedia.orgmasterorganicchemistry.com This intermediate is significantly more stable than a simple secondary carbocation due to the delocalization of the positive charge between the carbon and the adjacent oxygen atom. wikipedia.org This pathway is distinct from the typical SN1 or SN2 mechanisms that might be observed with other isomers like 3-methoxybutan-1-ol, where the hydroxyl group is not attached to the same carbon as the methoxy (B1213986) group. gimmenotes.co.zachemguide.co.uk

Esterification, a common nucleophilic substitution reaction, can be accomplished using various reagents. For related isomers like 3-methoxybutan-1-ol, reactions with acid chlorides (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) yield the corresponding ester, 3-methoxybutyl acetate (B1210297). This process involves the direct acylation of the alcohol. Acid-catalyzed esterification, for instance with carboxylic acids or methanesulfonic acid, is also a viable route. mdpi.com In these reactions, the acid catalyst protonates the hydroxyl group, converting it into a better leaving group (water), which facilitates the nucleophilic attack by the carboxylate or sulfonate.

The intermediate species formed during nucleophilic substitution reactions of methoxybutanols are critical to understanding their reactivity. As noted, the key intermediate in substitutions at the C1 position of this compound is the oxocarbenium ion. wikipedia.orgacs.org This cation is stabilized by resonance, which lowers the activation energy for its formation. ethz.ch The formation of such stabilized oxocarbenium ions is a well-documented phenomenon in the chemistry of hemiacetals, acetals, and glycosides. wikipedia.orgmasterorganicchemistry.com In the presence of Lewis acids, hemiacetal esters can dissociate into a carboxylate and a vinyl ether carbocation, which can initiate polymerization, highlighting the accessibility of this cationic intermediate. mdpi.com

In contrast, substitution reactions involving other isomers, such as 2-methoxybutan-1-ol or 3-methoxybutan-1-ol, would proceed through more conventional intermediates if forced through an SN1 pathway. For example, a hypothetical SN1 reaction at C3 of 3-methoxybutan-1-ol would generate a secondary carbocation. This intermediate lacks the resonance stabilization afforded by an adjacent oxygen atom and is therefore less stable than an oxocarbenium ion. For primary isomers like 3-methoxybutan-1-ol, an SN2 mechanism, which avoids a discrete carbocation intermediate, is generally favored for substitution at the alcohol carbon. chemguide.co.uk

Table 1: Comparison of Intermediates in Nucleophilic Substitution of Methoxybutanol Isomers

| Isomer | Position of Substitution | Likely Intermediate (SN1-type pathway) | Key Stabilizing Factors |

|---|---|---|---|

| This compound | C1 | Oxocarbenium ion | Resonance with ether oxygen |

| 3-Methoxybutan-1-ol | C1 | Primary Carbocation (unlikely) | Inductive effect (weak) |

| 4-Methoxybutan-1-ol (B94083) | C1 | Primary Carbocation (unlikely) | Inductive effect (weak) |

Esterification is an equilibrium-controlled process, and its thermodynamic parameters dictate the maximum achievable yield. sparkl.meacs.org The reaction is typically slightly exothermic. mdpi.com For the esterification of levulinic acid with 1-butene, the enthalpy change (ΔH) was determined to be approximately -32.9 kJ/mol, with an entropy change (ΔS) of -70 J/(mol·K). acs.orgub.edu While this data is for a different system, it provides a representative example of the thermodynamic landscape for ester formation. The negative entropy change reflects a decrease in the number of molecules as the reaction proceeds from alcohol and acid to ester and water. sparkl.me

Kinetic studies on the esterification of related proxy compounds, such as 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin, show that the reaction rate is strongly influenced by temperature, catalyst loading, and the molar ratio of reactants. mpg.de The apparent activation energy for this specific reaction was found to be approximately 62.0 ± 0.2 kJ/mol, suggesting the process is controlled by the surface reaction on the catalyst. mpg.de Kinetic investigations of hemiacetal ester exchanges, which are analogous to the esterification of this compound, reveal that the reaction can proceed through an associative mechanism, where the rate is dependent on the concentration of the carboxylic acid. mdpi.comresearchgate.net To drive the equilibrium towards the product side and achieve high yields, it is common practice to remove water as it is formed, for example by using a Dean-Stark apparatus. sparkl.me

Table 2: Representative Thermodynamic and Kinetic Parameters for Esterification Reactions

| Parameter | Typical Value/Observation | Significance | Citation |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | Reaction releases heat. | mdpi.com |

| Entropy of Reaction (ΔS) | Negative | Decrease in disorder (fewer molecules in products). | sparkl.me |

| Gibbs Free Energy (ΔG) | Small (positive or negative) | Reaction is reversible and close to equilibrium. | sparkl.me |

| Activation Energy (Ea) | ~60-70 kJ/mol (for catalyzed reactions) | Energy barrier for the reaction to occur; influences rate. | mpg.de |

| Rate Dependence | Dependent on reactant concentrations, temperature, and catalyst activity. | Key factors for process optimization. | sparkl.meacs.org |

Investigating the Role of Methoxybutanols as Model Compounds in Reaction Studies

In chemical kinetics and mechanistic studies, specific isomers of methoxybutanol, particularly 3-methoxybutan-1-ol, serve as valuable model compounds. ias.ac.insolubilityofthings.com Their bifunctional nature, containing both an ether and a primary alcohol group, allows researchers to probe the electronic and steric influence of the methoxy group on the reactivity of the hydroxyl function. ias.ac.inresearchgate.net

For example, 3-methoxybutan-1-ol has been used as a model substrate to study the dehydration of alcohols using cerium dioxide as a catalyst. ias.ac.in Such studies are crucial for understanding catalyst performance and reaction pathways in the production of unsaturated compounds, which are important precursors for polymers.

Furthermore, 3-methoxybutan-1-ol has been featured extensively in kinetic studies of oxidation reactions with various reagents, including benzyltrimethylammonium tribromide (BTMAB), tetrabutylammonium tribromide (TBATB), and ethyl N-chlorocarbamate (ECC). ias.ac.inrsc.orgias.ac.in In these studies, it is oxidized via a hydride-transfer mechanism, similar to typical monohydric alcohols. ias.ac.inrsc.orgias.ac.in By comparing its reaction rates and kinetic parameters to other diols and alcohols, researchers can elucidate mechanistic details, such as the role of solvent isotope effects. For instance, the solvent isotope effect, k(H₂O)/k(D₂O), for the oxidation of 3-methoxybutan-1-ol by ECC was found to be 1.98, providing insight into the transition state of the reaction. rsc.org Michaelis-Menten kinetics have been observed for the oxidation of 3-methoxybutan-1-ol by aquacerium(IV) ions, indicating the formation of an intermediate complex between the oxidant and the alcohol. researchgate.net

Table 3: Kinetic Data for the Oxidation of 3-Methoxybutan-1-ol as a Model Compound

| Oxidant | Kinetic Observation | Solvent Isotope Effect (kH₂O/kD₂O) | Proposed Mechanism for 3-Methoxybutan-1-ol | Citation |

|---|---|---|---|---|

| Benzyltrimethylammonium Tribromide (BTMAB) | Michaelis-Menten kinetics observed. | - | Hydride ion transfer | ias.ac.in |

| Tetrabutylammonium Tribromide (TBATB) | Michaelis-Menten kinetics observed. | 1.02 (at 288 K) | Hydride-transfer mechanism | ias.ac.in |

| Ethyl N-chlorocarbamate (ECC) | First order in ECC, diol, and H⁺. | 1.98 (at 303 K) | Hydride-transfer mechanism | rsc.org |

| Aquacerium(IV) ions | Michaelis-Menten kinetics observed. | - | Substrate acts as a unidentate ligand. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of Methoxybutanol Derivatives

Application of Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. For a molecule like 1-met researchgate.nethoxybutan-1-ol, both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the environment of each proton and carbon atom.

The expected ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the protons of the butyl chain, the proton on the hemiacetal carbon (C1), and the hydroxyl proton. The chemical shift of the proton at C1 would be characteristically downfield due to the deshielding effects of two adjacent oxygen atoms. Similarly, the ¹³C NMR spectrum would display five unique signals, with the C1 carbon appearing at a significantly downfield chemical shift (typically 85-115 ppm) characteristic of a hemiacetal carbon.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methoxybutan-1-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH₃-CH₂-CH₂- | ~0.9 | ~14 | Triplet |

| CH₃-CH₂-CH₂- | ~1.4 | ~19 | Sextet |

| CH₃-CH₂-CH₂- | ~1.6 | ~35 | Quintet |

| -CH(OH)(OCH₃) | ~4.5 - 5.0 | ~95 - 105 | Triplet |

| -OH | Variable | - | Singlet (broad) |

| -OCH₃ | ~3.3 | ~55 | Singlet |

Given that this compound is chiral at the C1 position, advanced NMR techniques are crucial for assigning its stereochemistry, especially when it is part of a more complex molecule with multiple stereocenters.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of protons in the butyl chain by tracing the connectivity from the terminal methyl group to the C1 proton.

Nuclear Overhauser ipb.ptEffect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent, ROESY, are powerful tools for determining stereochemistry. These experiments detect wordpress.comdiva-portal.orgthrough-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. For a derivative of 1-met wordpress.comhoxybutan-1-ol, NOESY can reveal the relative orientation of substituents, helping to assign the relative stereochemistry of different chiral centers.

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration of this compound, it can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This reaction converts the enantiomers into diastereomers by forming esters. The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol.

Molecules like this compound are not static; they exist as an equilibrium of different conformers due to rotation around single bonds (e.g., C-C and C-O bonds). Dynamic NMR (DNMR) spectroscopy, typically involving variable-temperature (VT) experiments, is used to study these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape. At high temperatures, where bond rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows, and at a certain point (the coalescence temperature), the signals for individual conformers may broaden and then resolve into separate peaks at even lower temperatures. Analysis of this data can provide thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡) for bond rotation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, libretexts.orgyoutube.comthese techniques can readily identify the key hydroxyl and ether groups.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically found in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the alkyl and methoxy groups (2850-3000 cm⁻¹) and a strong C-O stretching vibration for the alcohol and ether functionalities, which appears in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often a weak signal in Raman spectra, C-H and C-C bond vibrations typically show strong signals. The C-O stretching modes are also observable. Raman is particularly useful for studying molecules in aqueous media, where the strong IR absorption of water can obscure important spectral regions.

Inter nih.govresearchgate.netactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H | Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Strong |

| C-O (Alcohol) | Stretch | 1000-1260 | 1000-1260 | Strong |

| C-O (Ether) | Stretch | 1080-1150 | 1080-1150 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, its structure. For this compound (MW = 104.15), the molecular ion peak ([M]⁺) would be observed at m/z 104.

The fragmentation of this compound is expected to be directed by both the alcohol and ether functional groups, primarily through α-cleavage and dehydration.

α-Cleavage: Thi youtube.comlibretexts.orgs involves the breaking of a C-C bond adjacent to an oxygen atom.

Cleavage next to the hydroxyl group can lead to the loss of a propyl radical (•C₃H₇), resulting in a resonance-stabilized cation at m/z 59 .

Cleavage of the C-H bond on C1 can lead to a peak at m/z 103 .

Cleavage adjacent to the ether oxygen can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 89 .

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would produce a radical cation at m/z 86 ([M-18]⁺).

MS is also highly effective for differentiating structural isomers, as they often exhibit unique fragmentation patterns. For instance, the isomers lcms.czpearson.comresearchgate.net of methoxybutanol would produce different sets of characteristic fragment ions.

Interactive Table: Predicted Major Fragments for Methoxybutanol Isomers (C₅H₁₂O₂)

| Compound | Molecular Weight | Key Fragmentation Pathways | Major Fragment Ions (m/z) |

| This compound | 104.15 | α-cleavage (loss of •C₃H₇), Dehydration (loss of H₂O) | 103, 86, 59 |

| 1-Methoxybutan-2-ol | 104.15 | α-cleavage (loss of •C₂H₅ or •CH₂OCH₃) | 73, 59 |

| 3-Methoxybutan-1-ol (B165606) | 104.15 | α- nist.govcleavage (loss of •CH(OCH₃)CH₃), Dehydration | 86, 45, 59 |

| 4-Methoxybutan-1-ol (B94083) | 104.15 | α nist.gov-cleavage (loss of •H), Dehydration, McLafferty-type rearrangement | 86, 45, 31 |

X-ray Crystallography of Solid-State Methoxybutanol Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a nih.govwikipedia.orgccurate data on bond lengths, bond angles, and torsional angles, as well as detailed information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a crystal structure for this compound itself has not been reported in publicly available databases, the technique could be applied to a suitable solid derivative. To perform the analysis, a single, high-quality crystal of the compound is required. The crystal is irradiated nih.gov with X-rays, and the resulting diffraction pattern is measured. From this pattern, a thre wikipedia.orge-dimensional map of electron density can be calculated, which allows for the determination of the atomic positions.

For a derivative of this compound, a crystallographic study would:

Unambiguously determine the relative stereochemistry of all chiral centers.

If a chiral derivative is used or if the compound crystallizes in a chiral space group, the absolute configuration can be determined.

Provide insight into nih.govthe preferred solid-state conformation of the molecule.

Reveal the nature of the hydrogen-bonding network, showing how the hydroxyl groups interact with each other or with other acceptor atoms in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left- and right-circularly polarized light, is the primary method for analyzing chiral molecules in solution.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is defined as:

% ee wikipedia.orgheraldopenaccess.us = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. A racemic mixture (50:50) wikipedia.org has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.

Methods for determining wikipedia.orgee include:

Polarimetry: This classical method measures the optical rotation of a sample. The ee can be calculated by comparing the specific rotation of the mixture to the known specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. The magnitude of the CD signal is proportional to the concentration and the ee of the chiral substance.

Indirect Methods: The ee can also be determined by methods such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), where the enantiomers are separated on a chiral stationary phase. NMR spectroscopy using ch heraldopenaccess.usuma.esgcms.cziral solvating agents or derivatizing agents can also be employed to distinguish and quantify the enantiomers. Mass spectrometry can als researchgate.neto be adapted for chiral analysis, often by forming diastereomeric complexes that can be distinguished in the gas phase.

Computational and Theoretical Chemistry Investigations of Methoxybutanol Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like 1-methoxybutan-1-ol at the atomic level. Density Functional Theory (DFT) and ab initio methods are at the forefront of these theoretical explorations, offering a balance of accuracy and computational cost. researchgate.net These quantum mechanical approaches solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov For systems like methoxybutanols, these methods are invaluable for understanding complex phenomena that can be challenging to probe experimentally.

The presence of several rotatable single bonds in this compound gives rise to a complex potential energy surface with multiple conformational isomers (conformers). Energy minimization, a computational process of finding the lowest energy arrangement of atoms, is crucial for identifying the most stable conformers. researchgate.net DFT calculations, often using functionals like B3LYP or M06-2X and basis sets such as 6-31G(d) or larger, are employed to optimize the geometry of various starting structures and determine their relative stabilities. researchgate.netnih.gov

The analysis involves rotating the molecule around its C-C and C-O bonds to map out different spatial arrangements. For each potential conformer, the electronic energy is calculated, and the structure is optimized to a local minimum. The conformer with the lowest absolute energy is identified as the global minimum and represents the most populated structure in the gas phase.

A key structural feature that can be investigated is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the ether oxygen. Ab initio studies on related bifunctional molecules have shown that the stability of intramolecular proton bridges is highly dependent on the ring size they form. osu.edu For instance, in protonated 4-methoxy-1-butanol, a stable seven-membered cyclic proton bridge is formed, indicating a strong interaction. osu.edu A similar computational analysis for this compound would explore the energetics of forming a five-membered ring via an intramolecular O-H···O bond.

Table 1: Illustrative Relative Energies for this compound Conformers This table is illustrative. Specific computational studies providing these values for this compound were not identified in the search results.

| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Global Minimum (Anti) | Extended, non-hydrogen-bonded structure | 0.00 | O-C-C-C ≈ 180 |

| Gauche 1 | Gauche arrangement of the butyl chain | +2.5 | O-C-C-C ≈ 60 |

| Intramolecular H-Bonded | Folded structure with O-H···O interaction | +5.0 | H-O···O ≈ 180 |

DFT and ab initio calculations are pivotal in elucidating reaction mechanisms by locating transition states (TS) and identifying the minimum energy reaction paths. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. q-chem.com By characterizing the TS, chemists can calculate the activation energy (energy barrier), which is a critical parameter for determining reaction rates.

For a molecule like this compound, theoretical studies could investigate various reactions, such as:

Dehydration: The acid-catalyzed elimination of water to form methoxybutenes.

Oxidation: The conversion of the alcohol group to a carbonyl, forming 1-methoxybutanal, or further to a carboxylic acid.

Atmospheric Degradation: The reaction with hydroxyl (•OH) radicals, which typically proceeds via hydrogen atom abstraction from different sites on the molecule. researchgate.netresearchgate.net

Computational studies on the atmospheric degradation of the related 3-methoxy-1-propanol (B72126) have utilized the M06-2X functional to calculate the rate coefficients for H-atom abstraction from various sites, showing strong agreement with experimental values. researchgate.net A similar approach for this compound would involve locating the transition state for hydrogen abstraction from each unique carbon atom and the hydroxyl group. The calculated energy barriers would reveal the most likely site of initial attack by •OH radicals, thus determining the primary degradation pathway in the atmosphere. researchgate.netresearchgate.net

Quantum chemical calculations can accurately predict spectroscopic parameters, which serve as a powerful tool for structural confirmation. q-chem.com After a geometry optimization, a frequency calculation is typically performed. The resulting vibrational frequencies and their intensities can be used to simulate the infrared (IR) spectrum. docbrown.info For this compound, key predicted features would include a broad O-H stretching vibration (around 3200-3600 cm⁻¹) due to hydrogen bonding and strong C-O stretching vibrations (around 1000-1300 cm⁻¹). docbrown.info

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nmrdb.org The standard method involves calculating the absolute magnetic shielding tensors for each nucleus in the molecule and a reference compound (e.g., tetramethylsilane, TMS). The chemical shift is then determined as the difference in shielding between the nucleus of interest and the reference. q-chem.com These predictions can help assign peaks in experimental spectra and confirm the structure of reaction products.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table is for illustrative purposes, showing the type of data generated from such a study. Specific predicted values for this compound are not available from the search results.

| Proton Site (this compound) | Predicted δ (ppm) (Method: B3LYP/6-31G*) | Expected Experimental δ (ppm) |

|---|---|---|

| -CH(OH)(OCH₃) | 4.1 - 4.3 | ~4.2 |

| -OCH₃ | 3.3 - 3.4 | ~3.3 |

| -CH₂- (adjacent to CH(OH)) | 1.5 - 1.7 | ~1.6 |

| -CH₂- | 1.3 - 1.5 | ~1.4 |

| -CH₃ (terminal) | 0.9 - 1.0 | ~0.9 |

Molecular Dynamics Simulations for Solvent Interactions and Aggregation

While quantum mechanics excels at describing individual molecules or small clusters, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of large ensembles of molecules, such as a solute in a solvent. jchemrev.com MD simulations model the movements of atoms over time based on classical mechanics and a predefined force field (e.g., CHARMM, OPLS, AMBER). mdpi.comsmolecule.com This approach provides dynamic insights into solvation, aggregation, and the complex network of non-covalent interactions.

MD simulations can model how this compound behaves in different solvents, from polar (like water) to non-polar (like hexane). By simulating the system for nanoseconds or longer, researchers can analyze the solvation shell structure, the orientation of solvent molecules around the solute, and the energetics of solvation.

The dual functionality of this compound—a polar hydroxyl group capable of hydrogen bonding and a less polar ether-hydrocarbon body—makes its solvent interactions particularly interesting. Simulations can quantify the preferential interactions of different parts of the molecule with the solvent. For example, in an aqueous environment, water molecules would be expected to strongly interact with the -OH group, while in a non-polar solvent, van der Waals interactions along the butyl chain would dominate. These simulations are critical for understanding solubility, partition coefficients, and how the molecule behaves as a co-solvent. mdpi.com

Hydrogen bonds are crucial in determining the properties of alcohols and ethers. jchemrev.com MD simulations are exceptionally well-suited to study the complex and dynamic network of hydrogen bonds that this compound can form in its pure liquid state or in solution. mdpi.com A key analysis tool in MD is the Radial Distribution Function (RDF), which describes the probability of finding an atom at a certain distance from another atom.

For pure this compound, simulations could distinguish and quantify several types of hydrogen bonds:

Alcohol-Alcohol (OH···OH): Hydrogen bonds formed between the hydroxyl groups of two different molecules.

Alcohol-Ether (OH···O-CH₃): Hydrogen bonds where the hydroxyl group of one molecule acts as a donor to the ether oxygen of another.

Studies on related ether alcohols have shown that intermolecular hydrogen bonding is typically stronger and more prevalent between two hydroxyl groups (OH-OH) than between a hydroxyl and an ether group (OH-OE). mdpi.com Simulations can also reveal the extent of hydrogen-bonded networks, showing whether molecules tend to form simple dimers, trimers, or extended chains and clusters. mdpi.com This information is fundamental to understanding bulk properties like viscosity, boiling point, and surface tension.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the chemical reactivity of molecules based on their structural and electronic properties. uliege.be These models are built by establishing a statistical relationship between a set of calculated molecular descriptors and experimentally determined reactivity data. For methoxybutanol systems, QSRR can provide valuable insights into reaction mechanisms and rates without the need for extensive laboratory experiments. uliege.be

The reactivity of this compound is intrinsically linked to its electronic structure. QSRR models leverage various calculated electronic descriptors to forecast its behavior in chemical reactions. Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to determine these fundamental electronic properties.

Key electronic descriptors used in QSRR for alkoxyalcohols include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is expected to have significant localization on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making these sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms represent areas of negative potential, attractive to electrophiles, while the hydroxyl hydrogen is a site of positive potential.

Solvation Parameters: Descriptors such as hydrogen bond acidity (ΣαH2), hydrogen bond basicity (ΣβH2), and dipolarity/polarizability (π*2 or SP) quantify the molecule's interaction with a solvent, which significantly influences reaction rates. mdpi.comucl.ac.uk These parameters are critical for predicting reactivity in solution. ucl.ac.uk

Atomic Charges: Calculating the partial charges on each atom helps to pinpoint reactive sites. For instance, the carbon atom bonded to the hydroxyl group (C1) is a primary site for nucleophilic attack.

These descriptors, when incorporated into a QSRR model, can predict various reactivity aspects, such as the propensity for oxidation, dehydration, or etherification. smolecule.com The models are typically trained on datasets of structurally similar alcohols to enhance their predictive accuracy.

Table 1: Key Electronic Descriptors for QSRR Modeling of Alkoxyalcohols

| Descriptor | Definition | Predicted Influence on this compound Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Governs reactions with electrophiles; high energy suggests susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influences reactions with nucleophiles. |

| MEP | Molecular Electrostatic Potential; shows charge distribution. | Identifies nucleophilic (oxygen atoms) and electrophilic (hydroxyl hydrogen) sites. |

| Hydrogen Bond Acidity/Basicity | The molecule's ability to donate or accept a hydrogen bond. | Crucial for predicting reaction kinetics in protic solvents. mdpi.comucl.ac.uk |

| Dipolarity/Polarizability | Measure of the molecule's permanent dipole moment and the deformability of its electron cloud. | Affects interactions with polar reagents and solvents, influencing reaction rates. mdpi.com |

Comparison with 1-Butanol (B46404): The primary difference between this compound and 1-butanol is the presence of the methoxy group on the alpha-carbon (C1). This electron-donating group is expected to significantly influence reactivity. Theoretical studies on the related isomer, 3-methoxybutan-1-ol (B165606), have shown that the methoxy group increases the electron density at adjacent carbons, which can accelerate reactions like hydrogen abstraction by hydroxyl radicals by as much as 24% compared to 1-butanol. A similar activating effect is anticipated for this compound, making its hydroxyl and alpha-hydrogens more reactive than those in 1-butanol.

Comparison with Other Primary Alcohols: When comparing reactivity in etherification reactions, the electronic nature of the alcohol plays a key role. Studies involving substituted benzyl (B1604629) alcohols have shown that electron-rich primary alcohols are slightly more reactive than electron-deficient ones. acs.org This suggests that this compound, with its electron-donating methoxy group, would be more reactive in acid-catalyzed etherification than an alcohol substituted with an electron-withdrawing group.

General Reactivity Classification: In atmospheric chemistry, volatile organic compounds (VOCs) are classified based on their reactivity, primarily their rate of reaction with hydroxyl radicals. Alkoxyalcohols are recognized as a distinct class of reactive VOCs. tandfonline.com The presence of both an ether and an alcohol functional group in this compound provides multiple pathways for radical attack, differentiating its atmospheric degradation profile from simple alcohols or ethers.

Thermochemical and Kinetic Data Derivation from Theoretical Models

Computational chemistry provides a powerful means to derive essential thermochemical and kinetic data for molecules like this compound, especially when experimental data is scarce. High-level ab initio calculations and DFT can be used to predict these properties with reasonable accuracy.

Kinetic Data: A key kinetic parameter is the activation energy (Ea) for a specific reaction, which determines the reaction rate. For the related isomer 3-methoxybutan-1-ol, the activation energy for hydrogen abstraction by an OH radical has been calculated using sophisticated methods like CCSD(T) to be as low as 1.26 kcal/mol for the most favorable site. This low barrier indicates a high reaction rate. Theoretical models can also elucidate reaction mechanisms, for example, showing how the presence of water can alter reaction dynamics by affecting the Gibbs free energy barriers of transition states.

Thermochemical Data: Thermochemical properties such as the acid dissociation constant (pKa) can be reliably predicted using computational models. For 3-methoxybutan-1-ol, the pKa of the hydroxyl group was calculated using the SPARC model to be 15.39 at 25 °C. europa.eu This value is characteristic of a primary alcohol and indicates it is a very weak acid, similar to ethanol. Such calculations are vital for understanding acid-base catalysis involving the alcohol. europa.eu

Table 2: Theoretically Derived Data for Methoxybutanol Systems

| Property | Compound | Value | Method/Model | Source |

| Activation Energy (H-abstraction) | 3-Methoxybutan-1-ol | 1.26 kcal/mol | CCSD(T)/aug-cc-pVTZ | |

| Dissociation Constant (pKa) | 3-Methoxybutan-1-ol | 15.39 (at 25 °C) | SPARC QSAR Model | europa.eu |

Subject: Information regarding the chemical compound “this compound” is not available.

Upon a thorough review of scientific databases and chemical literature, it has been determined that specific research and application data for the compound "this compound" is not available. The provided outline requests detailed information on its applications in chemical synthesis and advanced materials research, including its role as a solvent, a chemical building block, and a precursor for various materials.

Searches for "this compound" consistently yield information for its isomers, primarily "4-methoxybutan-1-ol" and "2-methoxybutan-1-ol", or provide general information about the "methoxybutanol" group. However, there is no specific data pertaining to "this compound" that would allow for the accurate and scientifically sound generation of the content requested in the detailed outline.

Therefore, it is not possible to provide an article focusing solely on "this compound" as the requested information does not appear to be present in the public scientific domain.

Applications in Chemical Synthesis and Advanced Materials Research

Development of Methoxybutanol-Containing Materials

Polymerization with Glycols and Alcohols for Film-Forming Properties

Information regarding the specific conditions, catalysts, and mechanisms of the polymerization of 1-Methoxybutan-1-ol with various glycols and alcohols to create materials with film-forming properties is not available in the surveyed scientific literature. Data on the properties of such resulting polymers, including tensile strength, adhesion, and transparency, is also absent.

Integration into Polymeric Frameworks and Coatings (Mechanistic Studies)

There is a lack of published mechanistic studies detailing the integration of this compound into polymeric frameworks and coatings. Research on how this compound may act as a reactive intermediate, a chain terminator, or a plasticizer within a polymer matrix is not currently available. Consequently, data tables and detailed research findings on its specific role in modifying the properties of coatings, such as hardness, flexibility, and chemical resistance, cannot be provided.

Advanced Analytical Methodologies for Methoxybutanol Research

Development of Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For methoxybutanol research, both gas and liquid chromatography play indispensable roles.

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like 1-methoxybutan-1-ol. It provides exceptional separation efficiency and definitive identification based on the mass-to-charge ratio of fragmented ions.

Purity Assessment: In the synthesis of this compound, GC-MS is instrumental in determining the purity of the final product. A typical analysis would involve dissolving a sample in a suitable solvent and injecting it into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluted molecules, generating a unique mass spectrum for each compound. The purity of this compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

Byproduct Analysis: GC-MS is also critical for identifying and quantifying byproducts that may form during the synthesis of this compound. These byproducts could include unreacted starting materials, isomers, or products of side reactions. The mass spectra of these impurities can be compared to spectral libraries (such as the NIST library) for identification. For instance, in the synthesis of related compounds like 3-methoxy-3-methyl-1-butanol, byproducts such as acetone, methyl acetate (B1210297), and glycolaldehyde (B1209225) have been identified using GC-MS. A similar approach can be applied to the analysis of this compound production streams.

Illustrative GC-MS Parameters for Methoxybutanol Isomer Analysis:

| Parameter | Typical Value/Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

This table presents a hypothetical set of GC-MS parameters that could serve as a starting point for the analysis of this compound, based on standard methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for monitoring the progress of chemical reactions, including those involving the synthesis or transformation of this compound.

Reaction Monitoring: By periodically taking aliquots from a reaction mixture and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products over time. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Since this compound lacks a strong chromophore for UV detection, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable. Alternatively, derivatization with a UV-active agent could be employed to enhance detection sensitivity with a UV-Vis detector.

A typical HPLC setup for reaction monitoring would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient of the mobile phase can be adjusted to achieve optimal separation of all components in the reaction mixture.

Example HPLC Conditions for Polar Analyte Separation:

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B). Start with 95% A, ramp to 5% A over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

This table provides an example of HPLC conditions that could be adapted for monitoring reactions involving this compound.

Spectrophotometric Methods for Reaction Progress Tracking

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a simpler and often faster alternative to chromatography for monitoring reaction progress, provided that one of the reactants or products has a distinct absorbance profile. As this compound does not absorb significantly in the UV-Vis range, direct spectrophotometric monitoring is challenging.

However, indirect methods can be developed. This typically involves a derivatization reaction where the alcohol functional group of this compound reacts with a chromogenic agent to produce a colored product. The intensity of the color, which is proportional to the concentration of the product, can then be measured with a spectrophotometer. For example, the reaction of alcohols with ceric ammonium (B1175870) nitrate (B79036) in an acidic solution produces a color change that can be monitored.

Chemo-/Biosensors for Selective Detection of Methoxybutanol Isomers

The development of sensors for the selective detection of specific chemical compounds is a rapidly advancing field of research. For methoxybutanol isomers, which have very similar physical and chemical properties, creating highly selective sensors is a significant challenge.

Chemosensors: These are artificial devices that use a chemical recognition element coupled to a transducer to convert a chemical signal into a measurable output. For alcohol detection, chemosensors based on metal-organic frameworks (MOFs) or conductive polymers have shown promise. These materials can be designed to have specific pore sizes and surface functionalities that allow for selective adsorption of target molecules. While sensors capable of distinguishing between different alcohols like methanol, ethanol, and propanol (B110389) have been reported, the development of a chemosensor with high selectivity for this compound over its other isomers would represent a significant advancement.

Biosensors: These sensors utilize a biological component, such as an enzyme or an antibody, for molecular recognition. For instance, alcohol oxidase and alcohol dehydrogenase are enzymes that can catalyze the oxidation of alcohols. An electrochemical biosensor could be constructed by immobilizing one of these enzymes on an electrode surface. The enzymatic reaction would produce a measurable electrical signal (current or potential) that is proportional to the alcohol concentration. The selectivity of the biosensor would depend on the substrate specificity of the enzyme. Research into engineering enzymes with high specificity for this compound could lead to the development of highly selective biosensors for this compound. Recent studies have demonstrated the potential of enzyme-based biosensors for the detection of butanol-1 in fermentation media.

The development of selective chemo- and biosensors for methoxybutanol isomers is still in its early stages. However, the progress in materials science and biotechnology offers promising avenues for the creation of novel sensing platforms for the rapid and selective analysis of this compound in various applications.

Environmental Transformation Mechanisms and Pathways

Atmospheric Degradation Pathways (e.g., OH Radical Attack)

The primary atmospheric removal process for 1-methoxybutan-1-ol is expected to be its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. This reaction initiates a cascade of chemical transformations that lead to the degradation of the parent compound and the formation of various secondary products.

Interactive Data Table: Rate Coefficients for the Reaction of OH Radicals with Methoxybutanol Isomers

| Compound Name | Rate Coefficient (kOH) in cm³ molecule⁻¹s⁻¹ | Temperature (K) | Reference |

| 3-Methoxy-1-butanol | (2.38 ± 0.31) x 10⁻¹¹ | 298 ± 2 | researchgate.net |

| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) x 10⁻¹¹ | 296 ± 2 | researchgate.netacs.orgucr.edu |

Based on these values, the atmospheric lifetime of these related compounds with respect to reaction with OH radicals is estimated to be on the order of hours, suggesting that this compound is likely to be rapidly degraded in the atmosphere. researchgate.netacs.orgresearchgate.net The primary mechanism of this reaction is the abstraction of a hydrogen atom by the OH radical, predominantly from the carbon atoms adjacent to the ether oxygen or the alcohol group, leading to the formation of an alkyl radical. researchgate.net

Following the initial OH radical attack and the formation of an alkyl radical, the subsequent reactions in the presence of atmospheric oxygen (O₂) and nitric oxides (NOx) lead to a variety of degradation products. For the related compound 3-methoxy-1-butanol, the identified end-products in the presence of NO include 3-methoxybutyraldehyde, methyl acetate (B1210297), and glycolaldehyde (B1209225). researchgate.net

The proposed degradation pathway involves the addition of O₂ to the initial alkyl radical to form a peroxy radical (RO₂). This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can undergo further reactions, such as unimolecular decomposition or reaction with O₂, to yield the final degradation products. researchgate.net This suggests that the atmospheric degradation of this compound would likely produce a similar suite of oxygenated organic compounds.

Mechanistic Insights into Biodegradation Processes

Biodegradation is expected to be a significant removal mechanism for this compound in soil and water. Studies on other glycol ethers provide insights into the likely metabolic pathways.

The aerobic biodegradation of glycol ethers often initiates with the oxidation of the terminal alcohol group. nih.gov This is typically carried out by alcohol and aldehyde dehydrogenases, leading to the formation of the corresponding carboxylic acid. nih.gov Following the initial oxidation of the alcohol moiety, the cleavage of the ether bond can occur. Several bacterial strains have been identified that can utilize glycol ethers as a source of carbon and energy. nih.gov For instance, some bacteria metabolize these compounds by first oxidizing the alcohol to a carboxylated intermediate, followed by the cleavage of the ether linkage. nih.gov

The biodegradation of various ether compounds, including alkyl ethers, has been observed in different microorganisms, such as Rhodococcus and Pseudonocardia species. nih.govasm.org The initial step in the microbial degradation of ethers often involves the oxidation of the carbon atom adjacent to the ether oxygen. nih.gov This can lead to the formation of an unstable hemiacetal that spontaneously cleaves, breaking the ether bond. The resulting alcohols and aldehydes are then further metabolized through common cellular pathways. Given these general mechanisms for related compounds, it is plausible that this compound undergoes a similar sequence of oxidation and ether cleavage during biodegradation. Soil biodegradation studies on propylene (B89431) glycol ethers have shown that these compounds are readily degraded under aerobic conditions, with no significant accumulation of intermediate products. oup.comoup.com

Microbial Degradation Pathways and Intermediates

While direct studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways for structurally similar compounds, such as other glycol ethers, provide a strong basis for predicting its environmental transformation. Glycol ethers are known to be degraded by various microorganisms in soil and water. atamankimya.com The degradation of these compounds typically proceeds through oxidative pathways.

One probable pathway for the degradation of this compound involves the initial oxidation of the primary alcohol group. This reaction is analogous to the metabolism of other primary alcohols and is a common initial step in the aerobic degradation of organic compounds. This oxidation would convert this compound into 1-methoxybutanal. Subsequently, the aldehyde can be further oxidized to form 1-methoxybutanoic acid.

A second potential pathway involves the cleavage of the ether linkage. This can occur through O-dealkylation, a reaction often catalyzed by monooxygenase enzymes. In this pathway, the methoxy (B1213986) group would be removed, leading to the formation of butane-1,1-diol and formaldehyde. Butane-1,1-diol is generally unstable and would likely rearrange to butanal, which can then be further metabolized through pathways for short-chain aldehydes and carboxylic acids.

The intermediates from these pathways can then enter central metabolic cycles. For instance, butanal can be oxidized to butanoic acid, which can then undergo β-oxidation to produce acetyl-CoA. Formaldehyde can be assimilated or oxidized to formic acid and ultimately to carbon dioxide. Under aerobic conditions, the ultimate degradation products are typically carbon dioxide and water, while anaerobic degradation may yield methane (B114726) and carbon dioxide. atamankimya.com

Several types of bacteria have been identified as capable of degrading glycol ethers, including species of Pseudomonas and Xanthobacter. nih.gov Fungi, such as Aspergillus versicolor, have also been shown to degrade glycol ethers, although this can sometimes lead to the accumulation of toxic intermediates like methoxyacetic acid from ethylene (B1197577) glycol monomethyl ether. nih.gov

Table 1: Potential Intermediates in the Microbial Degradation of this compound

| Intermediate Compound | Potential Pathway |

| 1-Methoxybutanal | Oxidation of the alcohol group |

| 1-Methoxybutanoic Acid | Oxidation of 1-methoxybutanal |

| Butane-1,1-diol | Cleavage of the ether linkage |

| Butanal | Rearrangement of Butane-1,1-diol |

| Formaldehyde | Cleavage of the ether linkage |

| Butanoic Acid | Oxidation of Butanal |

Enzyme-Catalyzed Biotransformations of Methoxybutanols

The biotransformation of this compound is catalyzed by specific enzymes produced by microorganisms. These enzymatic reactions are responsible for the initial attack and subsequent breakdown of the molecule. The key enzyme classes involved are likely to be oxidoreductases, such as dehydrogenases and oxygenases.

Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH): The initial oxidation of the alcohol group of this compound to an aldehyde is likely catalyzed by an alcohol dehydrogenase (ADH). This is a common enzymatic reaction in the metabolism of primary alcohols. The resulting aldehyde, 1-methoxybutanal, can then be further oxidized to the corresponding carboxylic acid, 1-methoxybutanoic acid, by an aldehyde dehydrogenase (ALDH). This two-step oxidation is a well-established pathway for the metabolism of many primary alcohols and has been observed in the degradation of other glycol ethers. ecetoc.org

Monooxygenases and Dioxygenases: Cleavage of the ether bond is a critical step in the complete mineralization of this compound. This reaction is often catalyzed by monooxygenase or dioxygenase enzymes. taylorandfrancis.comomicsonline.org These enzymes incorporate one or two atoms of oxygen into the substrate, respectively, which can destabilize the ether linkage and lead to its cleavage. For example, a cytochrome P450 monooxygenase could hydroxylate the carbon atom of the methoxy group, leading to an unstable hemiacetal that spontaneously breaks down to yield butan-1,1-diol and formaldehyde. Methane monooxygenases are another group of enzymes known for their ability to degrade a wide range of aliphatic compounds, including ethers. taylorandfrancis.com

Peroxygenases: Fungal extracellular peroxygenases, such as the one from Agrocybe aegerita, are also capable of cleaving ether bonds in a variety of compounds, including environmental pollutants like methyl tert-butyl ether (MTBE). nih.gov The mechanism involves an H₂O₂-dependent oxidation. nih.gov It is plausible that such enzymes could also act on this compound, contributing to its degradation in environments where litter-decaying fungi are present.

Glutathione (B108866) S-Transferases (GSTs): In some bacteria, the cleavage of β-aryl ether bonds, which are common in lignin, is catalyzed by glutathione S-transferases (GSTs). osti.gov While this compound is an aliphatic ether, the existence of enzyme systems that have evolved to break down stable ether linkages suggests that analogous enzymatic machinery may exist for aliphatic ethers.

Table 2: Key Enzyme Classes in the Biotransformation of Methoxybutanols

| Enzyme Class | Potential Role |

| Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol group to an aldehyde. |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group to a carboxylic acid. |

| Monooxygenases (e.g., Cytochrome P450) | Cleavage of the ether bond through hydroxylation. taylorandfrancis.com |